trans-2-Fluorocyclopropanecarboxylic acid

Description

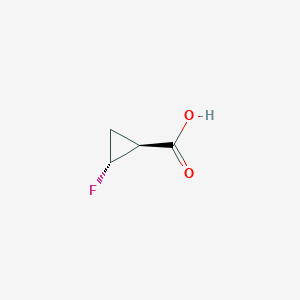

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130340-04-4 | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Fluorocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the unique electronic properties of the fluorine atom, makes it an attractive moiety for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this important molecule, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Key Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound: a five-step synthesis commencing from allyl alcohol and a stereoselective approach involving the oxidation of a trans-2-fluorocyclopropyl methanol intermediate.

Pathway 1: Multi-step Synthesis from Allyl Alcohol

A reliable five-step synthesis of 2-fluorocyclopropanecarboxylic acid starting from allyl alcohol has been reported with an overall yield of approximately 35.3%[1]. This pathway involves the protection of the hydroxyl group, a diastereoselective cyclopropanation, deprotection, and subsequent functional group manipulations to afford the target carboxylic acid.

Logical Workflow for Synthesis from Allyl Alcohol

Figure 1: Synthesis of this compound from Allyl Alcohol.

Step 1: Benzylation of Allyl Alcohol

-

Procedure: To a stirred mixture of allyl alcohol, solid potassium hydroxide pellets, and a catalytic amount of tetrabutylammonium iodide (TBAI), benzyl bromide is added. The reaction is stirred at room temperature.[2]

-

Optimized Conditions: The use of solid KOH without a solvent has been shown to be an efficient method for benzylation.[2]

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is filtered, and the excess benzyl bromide is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

| Reactant/Reagent | Molar Ratio | Notes |

| Allyl Alcohol | 1.0 | Starting material |

| Benzyl Bromide | 1.1 - 1.5 | Benzylating agent |

| Potassium Hydroxide | 2.0 | Base |

| TBAI | 0.05 | Phase-transfer catalyst |

Table 1: Reagents for Benzylation of Allyl Alcohol.

Step 2: Cyclopropanation of Allyl Benzyl Ether

-

Procedure: The cyclopropanation of allyl benzyl ether is achieved using dibromofluoromethane (CHFBr₂) and a base under phase-transfer catalysis.

-

Optimized Conditions: The optimal molar ratio of allyl benzyl ether to dibromofluoromethane is 1:1.2, with benzyl triethylammonium chloride as the phase-transfer catalyst.[1]

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, a mixture of diastereomers, is carried forward to the next step.

| Reactant/Reagent | Molar Ratio | Notes |

| Allyl Benzyl Ether | 1.0 | Substrate |

| Dibromofluoromethane | 1.2 | Carbene precursor |

| Base (e.g., NaOH) | Excess | |

| Benzyl triethylammonium chloride | Catalytic | Phase-transfer catalyst |

Table 2: Reagents for Cyclopropanation.

Step 3: Debromination

-

Procedure: The resulting 1-bromo-1-fluorocyclopropane derivative is debrominated to afford the 2-fluorocyclopropane.

-

Optimized Conditions: Zinc powder is an effective reducing agent for this transformation, with the reaction being carried out at 70°C.[1]

-

Work-up: The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated. The crude product is then purified.

Step 4: Debenzylation

-

Procedure: The benzyl protecting group is removed to yield (2-fluorocyclopropyl)methanol. A mild and chemoselective method involves the use of boron trichloride (BCl₃) in the presence of a cation scavenger.[1][3]

-

Experimental Details: To a solution of the benzyl ether and pentamethylbenzene in dry CH₂Cl₂ at -78°C, a solution of BCl₃ in CH₂Cl₂ is added dropwise. After completion, the reaction is quenched.[3]

-

Work-up: The reaction is quenched with a mixture of THF and saturated aqueous NaHCO₃. The organic layer is separated, dried, and concentrated. The product can be purified by column chromatography.[3]

| Reactant/Reagent | Molar Ratio | Notes |

| Benzyl Ether | 1.0 | Substrate |

| BCl₃ | 1.1 - 2.0 | Deprotecting agent |

| Pentamethylbenzene | 3.0 | Cation scavenger |

Table 3: Reagents for Debenzylation.

Step 5: Oxidation to Carboxylic Acid

-

Procedure: The final step is the oxidation of the primary alcohol, (2-fluorocyclopropyl)methanol, to the corresponding carboxylic acid.

-

Optimized Conditions: The oxidation can be carried out using Jones reagent (CrO₃ in sulfuric acid and acetone) or a TEMPO-mediated oxidation.[4][5] For the synthesis from allyl alcohol, a mixed solvent of acetone and water (4:1 volume ratio) was found to be optimal for the oxidation step.[1]

-

Jones Oxidation Protocol: To a solution of the alcohol in acetone, Jones reagent is added dropwise at 0°C. The reaction is monitored by the color change from orange to green.[6][7]

-

TEMPO-mediated Oxidation Protocol: A two-step, one-pot procedure can be employed. The alcohol is first treated with NaOCl and TEMPO under phase-transfer conditions, followed by oxidation with NaClO₂.[8]

-

Work-up: After the Jones oxidation, the excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted, and the organic layer is washed, dried, and concentrated. For the TEMPO-mediated oxidation, the reaction is quenched with aqueous Na₂SO₃, and the product is extracted after acidification.[8][9] The final product, this compound, is often a solid and can be purified by recrystallization.[10]

| Oxidation Method | Key Reagents | Typical Yield |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | High |

| TEMPO/NaOCl/NaClO₂ | TEMPO, NaOCl, NaClO₂ | High |

Table 4: Comparison of Oxidation Methods.

Pathway 2: Enantioselective Cyclopropanation and Subsequent Oxidation

An alternative and stereoselective route involves the enantioselective cyclopropanation of a fluoro-substituted allylic alcohol to produce a chiral trans-2-fluorocyclopropyl methanol, which is then oxidized to the desired carboxylic acid. This pathway is particularly advantageous for obtaining enantiomerically pure this compound.

Logical Workflow for Enantioselective Synthesis

Figure 2: Enantioselective Synthesis of this compound.

Step 1: Enantioselective Cyclopropanation

-

Procedure: An enantioselective Simmons-Smith cyclopropanation reaction using a chiral dioxaborolane ligand can be employed to synthesize 2- and 3-fluorocyclopropanes with high enantioselectivity.

-

General Protocol: To a stirred solution of freshly distilled CH₂I₂ in CH₂Cl₂ at 0°C, Et₂Zn is added dropwise. After stirring, a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in CH₂Cl₂ is added. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

-

Quantitative Data: This method has been reported to yield fluorocyclopropanes in high yields and with excellent enantioselectivities (>90% ee).

| Reactant/Reagent | Molar Ratio | Notes |

| Fluoro-allylic Alcohol | 1.0 | Substrate |

| CH₂I₂ | 4.46 | Methylene source |

| Et₂Zn | 2.32 | Zinc source |

| Chiral Dioxaborolane Ligand | 1.1 | Chiral auxiliary |

Table 5: Reagents for Enantioselective Cyclopropanation.

Step 2: Oxidation of trans-2-Fluorocyclopropyl Methanol

-

Procedure: The resulting trans-2-fluorocyclopropyl methanol is oxidized to the carboxylic acid using standard methods as described in Pathway 1, Step 5. Both Jones oxidation and TEMPO-mediated oxidation are suitable for this transformation.

-

Considerations: The choice of oxidant should be made based on the presence of other functional groups in the molecule. TEMPO-mediated oxidation is generally milder and tolerates a wider range of functional groups.[8]

Data Summary

| Synthesis Pathway | Key Intermediate(s) | Overall Yield | Stereoselectivity | Key Advantages |

| From Allyl Alcohol | Allyl benzyl ether, (2-Fluorocyclopropyl)methanol | ~35.3%[1] | Diastereoselective cyclopropanation | Readily available starting material, established route. |

| Enantioselective | trans-2-Fluorocyclopropyl methanol | High | High enantioselectivity (>90% ee) | Access to enantiomerically pure product. |

Table 6: Comparison of Synthetic Pathways.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. The five-step synthesis from allyl alcohol offers a reliable and scalable route, while the enantioselective cyclopropanation approach provides access to highly enantioenriched material. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient and reproducible synthesis of this important fluorinated building block.

References

- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key building block in modern drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values from chemical suppliers with established experimental protocols for property determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | trans-2-fluorocyclopropane-1-carboxylic acid |

| Synonyms | (1R,2S)-2-fluorocyclopropane-1-carboxylic acid; (trans)-2-Fluorocyclopropanecarboxylic acid |

| CAS Number | 130340-04-4 |

| Molecular Formula | C₄H₅FO₂ |

| Molecular Weight | 104.08 g/mol |

| SMILES | O=C(O)C1C(F)C1 |

| InChI | InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 |

Physicochemical Properties

Quantitative physicochemical data for this compound is not widely available in published literature. The following table summarizes predicted values from chemical suppliers and calculated topological parameters. These values are useful for initial computational models and guiding experimental design but should be confirmed experimentally.

Table 2.1: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | 41-42 °C | [1] |

| Boiling Point | 202.3 ± 33.0 °C | [1] |

| pKa | 4.00 ± 0.11 | [1] |

| Density | 1.35 ± 0.1 g/cm³ | [1] |

Table 2.2: Calculated Topological and Molecular Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Number of Rotatable Bonds | 1 | [2] |

| Number of H-bond Acceptors | 2 | [2] |

| Number of H-bond Donors | 1 | [2] |

| Fraction Csp³ | 0.75 | [2] |

For comparative context, the properties of structurally related cyclopropane and cyclobutane derivatives can offer insights into the potential behavior of this compound.

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this specific compound are not published. However, standard methodologies for small molecules, particularly fluorinated carboxylic acids, are well-established.

The acidity (pKa) of fluorinated compounds can be precisely determined by monitoring the chemical shift of the fluorine atom using ¹⁹F-NMR spectroscopy as a function of pH.[3]

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol/water mixture).

-

Titration : The sample is titrated with a series of buffers of known pH.

-

NMR Acquisition : A ¹⁹F-NMR spectrum is acquired for the sample at each pH point.

-

Data Analysis : The change in the ¹⁹F chemical shift (δ) is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the pH at the inflection point of the curve.

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[4]

-

System Preparation : Equal volumes of 1-octanol (pre-saturated with water) and water (pre-saturated with 1-octanol) are combined in a flask.

-

Compound Addition : A known amount of this compound is added to the biphasic system. The ideal logP range for oral drugs is often considered to be between 1 and 5.[4][5]

-

Equilibration : The flask is sealed and agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Structural confirmation of synthesized this compound relies on standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the proton environment in the molecule. The spectrum for the (1S,2R) enantiomer, a form of the trans configuration, is available and can be used as a reference.[6]

-

¹³C NMR : Identifies the number and type of carbon atoms.

-

¹⁹F NMR : Directly observes the fluorine atom, providing information about its electronic environment.

-

-

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Role in Drug Discovery & Relevant Biological Pathways

Fluorinated cyclopropane scaffolds are highly valued in medicinal chemistry. The introduction of a cyclopropyl ring can increase metabolic stability, fix conformation, and improve potency, while the fluorine atom can modulate electronic properties and binding interactions.[7]

This compound serves as a crucial intermediate for synthesizing biologically active molecules. For example, α-amino-β-fluorocyclopropanecarboxylic acids, derived from this core structure, have been investigated as glutamic acid analogs. These analogs have shown agonist activity towards the metabotropic glutamate receptor subtype 4 (mGluR4), a target for neurological disorders.[8]

The following diagram illustrates a generalized workflow for the utilization of this compound as a starting material in the synthesis of a more complex, biologically active molecule, such as a precursor to an mGluR4 agonist.

Caption: Synthetic workflow for a biologically active precursor.

This logical flow demonstrates the progression from the initial building block through key chemical transformations and purification steps to yield a final compound ready for biological evaluation. The use of this compound in this pathway highlights its importance in accessing novel chemical matter for drug development programs.

References

- 1. ht.hspchem.com [ht.hspchem.com]

- 2. 130340-04-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ftloscience.com [ftloscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]

- 7. cas 130340-04-4|| where to buy this compound [french.chemenu.com]

- 8. Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-2-Fluorocyclopropanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated cyclopropane moieties in medicinal chemistry and materials science. The inclusion of detailed experimental protocols and workflow diagrams aims to facilitate the replication and interpretation of these spectroscopic analyses.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The rigid cyclopropane ring, combined with the electronic properties of the fluorine atom, imparts unique conformational constraints and metabolic stability to parent molecules. Accurate spectroscopic characterization, particularly through NMR, is crucial for verifying the structure and purity of this compound and its derivatives. This guide focuses on the detailed ¹H and ¹³C NMR spectral features of the trans isomer.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from peer-reviewed scientific literature, primarily from the work of Gassen and Baasner in the Journal of Fluorine Chemistry.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | 2.10 - 2.30 | m | - |

| H-2 | 4.80 - 5.00 | dddd | J(H-F) = 65.0, J(H-H)trans = 4.0, J(H-H)cis = 8.0, J(H-H)gem = 4.0 |

| H-3 (cis to COOH) | 1.50 - 1.65 | m | - |

| H-3 (trans to COOH) | 1.25 - 1.40 | m | - |

| COOH | 11.5 (broad s) | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J) for this compound.

| Carbon | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF in Hz) |

| C-1 | 25.0 - 27.0 | d | ~10 |

| C-2 | 78.0 - 80.0 | d | ~240 |

| C-3 | 15.0 - 17.0 | d | ~15 |

| COOH | 175.0 - 177.0 | d | ~2 |

Note: The large one-bond C-F coupling constant is characteristic of fluorinated carbons.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for fluorinated organic compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For enhanced solubility or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum by removing C-H couplings.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the transformed spectra.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts. For ¹H spectra, analyze the multiplicities and measure the coupling constants.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Cyclopropane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated cyclopropane moieties into bioactive molecules represents a compelling strategy in modern drug discovery. This unique structural motif combines the conformational rigidity and metabolic stability of the cyclopropane ring with the distinct electronic properties of fluorine. The introduction of fluorine can profoundly influence a molecule's lipophilicity, pKa, and binding interactions with biological targets, offering a versatile tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the mechanisms of action of fluorinated cyclopropane compounds, focusing on their roles as receptor agonists and enzyme inhibitors. It includes detailed experimental protocols, quantitative binding data, and visualizations of key signaling pathways to support further research and development in this promising area.

I. Fluorinated Cyclopropylamines as Serotonin 2C (5-HT2C) Receptor Agonists

A significant application of fluorinated cyclopropanes is in the design of selective agonists for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system disorders, including obesity and schizophrenia.

Mechanism of Action

Fluorinated 2-phenylcyclopropylmethylamine derivatives act as potent agonists at the 5-HT2C receptor. The mechanism of action involves the binding of these compounds to the orthosteric site of the 5-HT2C receptor, which is coupled to the Gq/11 signaling pathway. This binding event triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a key event in the downstream signaling cascade that mediates the physiological effects of 5-HT2C receptor activation.[1][2][3]

Signaling Pathway

The signaling cascade initiated by the activation of the 5-HT2C receptor by a fluorinated cyclopropane agonist is depicted below.

Quantitative Data

The functional potency of a series of fluorinated cyclopropylmethylamines as 5-HT2C receptor agonists has been evaluated by measuring intracellular calcium flux. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound ID | Structure | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |

| (+)-21a | (1R,2S)-1-(3-fluorophenyl)-N-methylcyclopropan-1-amine | 4.7 | 9.4 | >10000 |

| (+)-21b | (1R,2S)-1-(3,4-difluorophenyl)-N-methylcyclopropan-1-amine | 2.9 | >10000 | 830 |

| (+)-21c | (1R,2S)-N-methyl-1-(p-tolyl)cyclopropan-1-amine | 3.2 | 16 | 780 |

| (+)-21d | (1R,2S)-1-(3-chlorophenyl)-N-methylcyclopropan-1-amine | 5.1 | 25 | >10000 |

Data extracted from "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine..."

Experimental Protocols

Functional Activity Assay: Calcium Flux Measurement

This protocol outlines the measurement of intracellular calcium mobilization in response to agonist stimulation of the 5-HT2C receptor.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2C receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Serial dilutions of the fluorinated cyclopropane compounds are prepared in the assay buffer. The baseline fluorescence is recorded for a short period before the automated addition of the compounds to the wells.

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled compounds for the 5-HT2C receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2C receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Cyclopropane-Containing Compounds as Kinase Inhibitors

Cyclopropane scaffolds have also been integrated into the design of kinase inhibitors, which are crucial in cancer therapy. While the examples provided are not exclusively fluorinated, the principles can be readily extended to fluorinated analogs.

Mechanism of Action

Cyclopropane-containing compounds can act as potent and selective inhibitors of protein kinases, such as Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer.[4][5] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The rigid cyclopropane scaffold helps to orient the pharmacophoric groups in a conformation that is optimal for binding to the active site, thereby blocking the binding of ATP and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that drive cell proliferation and survival in cancer cells.

Quantitative Data

The inhibitory activity of a series of cyclopropane-containing compounds against ALK is presented below.

| Compound ID | Structure | ALK IC50 (µM) | TrkA IC50 (µM) |

| 1 | cis-1-(3-cyanophenyl)-2-(pyridin-3-yl)cyclopropane | 0.22 | 2.5 |

| 9 | cis-1-(3-cyanophenyl)-2-(pyridin-3-yl)-2-(aminomethyl)cyclopropane | 0.029 | 0.49 |

| 12 | cis-1-(4-(trifluoromethyl)phenoxy)-2-(3-cyanophenyl)-2-(pyridin-3-yl)cyclopropane | 0.015 | 0.35 |

Data extracted from "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors..."

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

-

Reagents: Recombinant kinase enzyme, substrate peptide or protein, ATP, and assay buffer (typically containing MgCl2 and a buffering agent like HEPES).

-

Assay Setup: The assay is performed in a microplate format. Each well contains the kinase, the test compound at various concentrations, and the substrate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period, allowing for the phosphorylation of the substrate.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Several detection methods can be used:

-

Radiometric Assay: Utilizes [γ-32P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

-

Fluorescence-Based Assay: Employs a phosphorylation-specific antibody labeled with a fluorescent probe.

-

Luminescence-Based Assay: Measures the amount of ATP remaining in the well after the kinase reaction using a luciferase-based system.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

Fluorinated cyclopropane compounds have emerged as a valuable class of molecules in drug discovery, demonstrating potent and selective activity as both GPCR agonists and enzyme inhibitors. Their unique structural and electronic properties provide a powerful platform for the rational design of novel therapeutics. This technical guide has provided an in-depth overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field and stimulate further exploration of the therapeutic potential of this fascinating chemical scaffold.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-fluorocyclopropanecarboxylic acid isomers. This class of molecules holds significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane ring. Understanding the distinct properties of each stereoisomer is critical for the development of novel therapeutics and advanced materials.

Introduction to Stereoisomerism in 2-Fluorocyclopropanecarboxylic Acid

2-Fluorocyclopropanecarboxylic acid possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the fluorine and carboxylic acid substituents defines the diastereomeric relationship: cis (substituents on the same face of the ring) and trans (substituents on opposite faces of the ring).

The four stereoisomers are:

-

(1R,2S)-2-fluorocyclopropanecarboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid (trans enantiomeric pair)

-

(1R,2R)-2-fluorocyclopropanecarboxylic acid and (1S,2S)-2-fluorocyclopropanecarboxylic acid (cis enantiomeric pair)

Synthesis and Stereochemical Assignment

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid isomers is a key challenge. Several strategies have been developed to access specific stereoisomers.

A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid has been achieved through a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[1] Another general, non-stereoselective method involves a multi-step synthesis starting from allyl alcohol.[2]

The enantioselective synthesis of specific isomers often requires chiral auxiliaries, asymmetric catalysis, or enzymatic resolution. For instance, (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key intermediate for certain quinolone analogues, has been prepared with high enantiomeric purity via microbial resolution of the corresponding ester.

The absolute and relative stereochemistry of these isomers is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as the measurement of specific rotation. In some cases, X-ray crystallography of a suitable crystalline derivative can provide unambiguous structural elucidation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the stereoisomers of 2-fluorocyclopropanecarboxylic acid. It is important to note that a complete dataset for all four isomers is not extensively reported in publicly available literature. The data presented here is a compilation from various sources and includes expected values based on the known behavior of enantiomers.

Table 1: NMR Spectroscopic Data for 2-Fluorocyclopropanecarboxylic Acid Isomers

| Isomer | Configuration | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) |

| trans-pair | (1S,2R) | Data available, but specific shifts not detailed in provided search results. | Data available, but specific shifts not detailed in provided search results. | Not available |

| (1R,2S) | Expected to be identical to (1S,2R) | Expected to be identical to (1S,2R) | Not available | |

| cis-pair | (1S,2S) | Not available | Not available | Not available |

| (1R,2R) | Expected to be identical to (1S,2S) | Expected to be identical to (1S,2S) | Not available | |

| trans-isomer | "anti" | Not available | Not available | Scale Inverted Spectrum Available |

Note: The term "anti" is often used to describe the trans configuration in cyclopropane systems.

Table 2: Physical and Chiroptical Properties of 2-Fluorocyclopropanecarboxylic Acid Isomers

| Isomer | Configuration | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D |

| trans-pair | (1S,2R) | Not available | 202.3 ± 33.0 (at 760 mmHg) | Opposite sign to (1R,2S) |

| (1R,2S) | Not available | 202.3 ± 33.0 (at 760 mmHg) | Not available | |

| cis-pair | (1S,2S) | Not available | Not available | Opposite sign to (1R,2R) |

| (1R,2R) | Not available | Not available | Not available |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, separation, and characterization of stereoisomers. Below are representative methodologies cited in the literature.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Ester

This protocol is based on the rhodium-catalyzed cyclopropanation reaction.

Materials:

-

1-fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh2(OAc)4]

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rh2(OAc)4 in DCM at room temperature, add a solution of ethyl diazoacetate in DCM dropwise over a period of 1 hour.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the cis-2-fluorocyclopropane carboxylate product.

-

The corresponding carboxylic acid can be obtained by standard hydrolysis procedures (e.g., using LiOH in a THF/water mixture).

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 2-fluorocyclopropanecarboxylic acid is not detailed in the provided search results, a general approach for the chiral separation of carboxylic acids is as follows.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic V).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

An acidic additive (e.g., trifluoroacetic acid or formic acid) is often required to suppress the ionization of the carboxylic acid and improve peak shape.

General Procedure:

-

Dissolve the racemic mixture of the 2-fluorocyclopropanecarboxylic acid isomer pair in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the stereochemistry of 2-fluorocyclopropanecarboxylic acid and a general workflow for its synthesis and analysis.

Caption: Stereochemical relationships of 2-fluorocyclopropanecarboxylic acid isomers.

Caption: General workflow for the synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of 2-fluorocyclopropanecarboxylic acid represent a valuable class of compounds with significant potential in various fields of chemical science. The ability to synthesize and characterize each stereoisomer individually is paramount for harnessing their unique properties. This guide provides a foundational understanding of the stereochemistry, synthesis, and analysis of these molecules, serving as a valuable resource for researchers and developers in the field. Further research is warranted to fully elucidate the properties and potential applications of all four stereoisomers.

References

A Theoretical Guide to the Stability of Fluorinated Cyclopropanes for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate key physicochemical properties. When applied to the strained cyclopropane ring, this strategy gives rise to a fascinating interplay of electronic effects that significantly impact molecular stability, conformation, and reactivity. This in-depth technical guide explores the theoretical calculations that underpin our understanding of fluorinated cyclopropane stability, providing a framework for the rational design of novel molecules.

Core Principles: The Electronic Tug-of-War in Fluorinated Cyclopropanes

The stability of a fluorinated cyclopropane is primarily governed by a delicate balance between destabilizing inductive effects and potentially stabilizing hyperconjugative interactions. The magnitude of these opposing forces is highly dependent on the number and stereochemical arrangement of the fluorine substituents.

-

Inductive Effects (σ-Withdrawal): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond. In a cyclopropane ring, which possesses high p-character in its carbon-carbon bonds, this inductive withdrawal can lead to ring destabilization.[1]

-

Hyperconjugation (nF → σCF): A key stabilizing interaction in certain fluorinated cyclopropanes is the donation of electron density from a lone pair of one fluorine atom (nF) into the antibonding orbital of an adjacent C-F bond (σCF).[1][2][3][4] This electron delocalization is a significant stabilizing force, particularly in gem-difluorinated systems.[1][2][3][4]

Computational Methodologies for Assessing Stability

Quantum chemical calculations are indispensable for accurately predicting and dissecting the factors that govern the stability of fluorinated cyclopropanes. High-level ab initio and Density Functional Theory (DFT) methods are the primary tools employed for these investigations.[5]

Experimental Protocol: A Typical Computational Workflow

The theoretical evaluation of fluorinated cyclopropane stability generally follows a structured, multi-step process:

-

Geometry Optimization: The initial step involves finding the lowest energy three-dimensional arrangement of atoms for each fluorinated cyclopropane isomer. This is typically achieved using DFT with a suitable functional, such as B3LYP, often incorporating dispersion corrections (e.g., GD3BJ) to accurately model non-bonding interactions.[1][2][3][4] A robust basis set, for instance, 6-311++G(d,p), is crucial for an accurate description of the electron distribution.[2][3][4][5]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. This step serves two critical purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive important thermodynamic data, such as zero-point vibrational energies (ZPVE) and standard Gibbs free energies.[1][2]

-

Energy Refinement (Single-Point Energy Calculations): For enhanced accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally demanding methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, with a larger basis set (e.g., cc-pVTZ).[5][6]

-

Thermodynamic Stability Analysis (Isodesmic Reactions): To quantify the thermodynamic stability of fluorinated cyclopropanes, isodesmic reactions are often employed.[1][2][3][4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction for a difluorocyclopropane is: Cyclopropane + 2 CH3F → 1,1-Difluorocyclopropane + 2 CH4

-

Orbital Analysis (Natural Bond Orbital - NBO): To gain deeper insight into the electronic stabilizing and destabilizing interactions, Natural Bond Orbital (NBO) analysis is performed.[1][2][3][4] This method allows for the quantification of hyperconjugative interactions, such as the nF → σ*CF stabilization energy.[1][2][3][4]

Quantitative Data on Fluorinated Cyclopropane Stability

The following tables summarize key quantitative data derived from theoretical calculations, providing a comparative overview of the stability of various fluorinated cyclopropanes.

| Compound | Isodesmic Reaction Enthalpy (ΔH⁰, kcal/mol) | Isodesmic Reaction Gibbs Free Energy (ΔG⁰, kcal/mol) | Dipole Moment (μ, Debye) |

| Monofluorocyclopropane | - | - | - |

| 1,1-Difluorocyclopropane | -26.9 | -26.4 | 2.27 |

| trans-1,2-Difluorocyclopropane | -16.0 | -15.2 | 2.89 |

| cis-1,2-Difluorocyclopropane | -12.1 | -11.1 | 4.17 |

| 1,1,2-Trifluorocyclopropane | -36.6 | -35.5 | - |

| cis,trans-1,2,3-Trifluorocyclopropane | -25.2 | -23.9 | - |

| cis,cis-1,2,3-Trifluorocyclopropane | +1.2 | +2.7 | 4.17 |

Note: Data is compiled from quantum-chemical calculations at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[2][4][7] Negative values for ΔH⁰ and ΔG⁰ indicate a thermodynamically favorable formation.

| Interaction Type | Key Finding |

| Geminal Fluorination | Compounds with geminal fluorines (two fluorine atoms on the same carbon) are particularly stabilized.[2][3][4] This is attributed to strong anomeric-like nF → σ*CF hyperconjugative interactions.[2][3][4] |

| Stereochemistry | Generally, trans C-F bonds are more favored than their cis counterparts.[2][4] This is not primarily due to steric repulsion but rather to less effective stabilizing electron-delocalization interactions in the cis isomers.[2][4] |

| Strain Energy | Perfluorination has been shown to markedly increase the strain energy of cyclopropane.[8] The strain energy of difluorocyclopropane (42.2 kcal/mol) is significantly higher than that of the parent cyclopropane (27.1 kcal/mol).[8] |

Visualizing the Concepts

To further elucidate the theoretical framework, the following diagrams illustrate key workflows and relationships.

Caption: A flowchart illustrating the typical computational workflow for analyzing the stability of fluorinated cyclopropanes.

Caption: A diagram showing the opposing electronic effects that determine the overall stability of fluorinated cyclopropanes.

Conclusion

The stability of fluorinated cyclopropanes is a complex phenomenon dictated by the interplay of inductive and hyperconjugative effects. Theoretical calculations, particularly DFT, provide an indispensable toolkit for researchers to predict, understand, and quantify these effects. By leveraging the computational protocols and understanding the electronic principles outlined in this guide, scientists in drug discovery and materials science can make more informed decisions in the design of novel fluorinated cyclopropane-containing molecules with tailored properties.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis and Evolution of Fluorocyclopropanecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, the fluorocyclopropane moiety has emerged as a particularly valuable structural motif. This technical guide provides an in-depth exploration of the discovery and history of fluorocyclopropanecarboxylic acids, charting their evolution from early academic curiosities to indispensable building blocks in the pharmaceutical industry. We will delve into the key synthetic methodologies, present comparative quantitative data, and elucidate their mechanisms of action in relevant biological pathways.

A Historical Perspective: From Discovery to Prominence

The journey of fluorinated cyclopropanes began in the mid-20th century, with early explorations into the synthesis and reactivity of these strained, halogenated rings.

1.1. Pioneering Investigations: The first documented work on the synthesis of fluorinated cyclopropanes was reported by Atkinson in 1952.[1] This was soon followed by the work of Tarrant and his colleagues, who, in the post-1960s era of burgeoning carbene chemistry, synthesized 1,1-difluoro-2,3-dimethylcyclopropane through a reductive debromination process using zinc metal.[1][2] These early studies laid the fundamental groundwork for the field, demonstrating the feasibility of constructing these unique chemical entities.

1.2. The Advent of Carbene Chemistry: The development of methods to generate fluorine-containing carbenes, or carbenoids, proved to be a significant leap forward.[2] These electrophilic species readily react with alkenes in cyclopropanation reactions, offering a more versatile route to fluorocyclopropanes.[2]

1.3. Rise as Pharmaceutical Intermediates: The true ascent of fluorocyclopropanecarboxylic acids to prominence came with the discovery of their utility as key intermediates in the synthesis of potent pharmaceutical agents. A notable milestone was the work at Bayer in 1990, where 2-fluorocyclopropanecarboxylic acid was synthesized from butadiene via the oxidation of a cyclopropane intermediate. This highlighted the industrial interest in these compounds. The most significant driver for the development of efficient and stereoselective syntheses of fluorocyclopropanecarboxylic acids has been their incorporation into fluoroquinolone antibiotics.[3] Specifically, the (1S, 2S)-2-fluorocyclopropanecarboxylic acid isomer is a crucial component of the broad-spectrum antibacterial agent, sitafloxacin, developed by Daiichi Sankyo.[4][5] This has spurred extensive research into scalable and cost-effective synthetic routes.[3]

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorocyclopropanecarboxylic acids has evolved from low-yield, non-selective methods to highly efficient and stereoselective processes. Below are detailed protocols for some of the key synthetic approaches.

2.1. Multi-step Synthesis from Allyl Alcohol

A five-step synthesis of 2-fluorocyclopropanecarboxylic acid starting from allyl alcohol has been reported with an overall yield of 35.3%.[6]

Experimental Protocol:

-

Protection of Allyl Alcohol: Allyl alcohol is first protected with a benzyl group.

-

Cyclization: The resulting allylbenzyl ether undergoes cyclization with dibromofluoromethane. Optimal conditions for this step are a 1:1.2 molar ratio of allylbenzyl ether to dibromofluoromethane, using benzyl triethylammonium chloride as a phase transfer catalyst.[6]

-

Debenzylation: The benzyl group is subsequently removed.

-

Debromination: The debromination is carried out using zinc powder as the reducing agent at 70°C.[6]

-

Oxidation: The final oxidation step to yield 2-fluorocyclopropanecarboxylic acid is best performed in a mixed solvent of acetone and water (4:1 volume ratio).[6]

2.2. Rhodium-Catalyzed Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A highly effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[7][8]

Experimental Protocol:

-

Preparation of the Catalyst and Substrate Solution: A solution of 1-fluoro-1-(phenylsulfonyl)ethylene and a rhodium catalyst in a suitable solvent is prepared.

-

Addition of Diazo Ester: A solution of the diazo ester is added dropwise to the stirred catalyst and substrate solution at 25°C over a period of 1.5 to 6 hours.[7]

-

Workup: After the addition is complete, the solution is concentrated in vacuo.

-

Purification: The desired cyclopropane product is isolated and purified by flash chromatography.

2.3. Novel Synthesis via a Phenyl Sulfide Intermediate

A patented method describes a novel synthesis of 2-fluorocyclopropanecarboxylic acid proceeding through a phenyl sulfide intermediate.[3]

Experimental Protocol:

-

Formation of Phenyl Sulfide Intermediate: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.[3]

-

Oxidation: The phenyl sulfide intermediate is then oxidized using Oxone®.[3]

-

Elimination: The oxidized product undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.[3]

-

Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate, catalyzed by a suitable catalyst, affords a cyclopropane intermediate.[3]

-

Hydrolysis and Acidification: The final step involves an elimination reaction on the cyclopropane intermediate in the presence of a base, followed by acidification to give 2-fluorocyclopropanecarboxylic acid.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of fluorocyclopropanecarboxylic acids and their derivatives.

Table 1: Synthesis of 2-Fluorocyclopropanecarboxylic Acid

| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |

| Allyl alcohol | Dibromofluoromethane, Zinc powder | 5 | 35.3 | [6] |

| 1-Fluoro-1-(phenylsulfonyl)ethylene | Diazo esters, Rhodium catalyst | 2 | Not specified | [7][8] |

| 1,1-Dichloro-1-fluoroethane | Thiophenol, Oxone®, Ethyl diazoacetate | 5 | Not specified | [3] |

Table 2: Spectroscopic Data for 2-Fluorocyclopropanecarboxylic Acid Isomers

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| (1S,2R)-2-Fluorocyclopropanecarboxylic acid | Data available | Data available | Data available | [9] |

| cis-2-Fluorocyclopropanecarboxylic acid | Data available | Data available | Data available | [7] |

Note: Specific shift values and coupling constants are detailed in the cited literature and should be consulted for comprehensive analysis.

Biological Activity and Mechanisms of Action

Fluorocyclopropanecarboxylic acids and their derivatives have demonstrated significant biological activity, primarily as antibacterial agents and modulators of neurotransmitter receptors.

4.1. Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A prominent application of fluorocyclopropanecarboxylic acids is in the synthesis of fluoroquinolone antibiotics.[10] These compounds exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt these vital cellular processes, leading to bacterial cell death.[11] The cis-isomers of these derivatives have been shown to be more potent against Gram-positive bacteria.[10]

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

4.2. Neurological Activity: Glutamate Receptor Agonism

Derivatives of fluorocyclopropanecarboxylic acids have also been investigated as analogs of the neurotransmitter glutamic acid. These compounds can act as agonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[13][14] The activation of these receptors initiates a signaling cascade, often involving the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), leading to downstream cellular responses.[13][15]

Caption: Glutamate Receptor Agonist Signaling Pathway.

Logical Workflow for Synthesis

The synthesis of fluorocyclopropanecarboxylic acids often follows a logical progression of reactions designed to construct the cyclopropane ring and then modify functional groups to arrive at the final carboxylic acid. The following diagram illustrates a generalized workflow.

Caption: Generalized Synthetic Workflow.

Conclusion and Future Outlook

The discovery and development of fluorocyclopropanecarboxylic acids represent a compelling example of how fundamental research in organic synthesis can lead to significant advancements in medicinal chemistry. From their early beginnings in academic laboratories to their current status as high-value pharmaceutical intermediates, the journey of these molecules has been driven by the continuous pursuit of more efficient and selective synthetic methods. The demand for enantiomerically pure fluorocyclopropanecarboxylic acids, particularly for applications in antibacterial and neurological drug discovery, will undoubtedly continue to fuel innovation in this area. Future research is likely to focus on the development of novel catalytic systems for asymmetric cyclopropanation, as well as the exploration of new biological applications for this versatile and potent chemical scaffold.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 4. infectweb.com [infectweb.com]

- 5. Research and Development of Quinolones in Daiichi Sankyo Co., Ltd. | Infection Update [infectweb.com]

- 6. finechemicals.com.cn [finechemicals.com.cn]

- 7. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]

- 10. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ijbs.com [ijbs.com]

The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropane ring, a cornerstone in medicinal chemistry, offers a rigid scaffold with unique stereochemical and electronic properties.[1] The introduction of fluorine, the most electronegative element, profoundly modulates these properties, influencing molecular conformation, acidity, metabolic stability, and lipophilicity.[1] This technical guide provides a comprehensive examination of the electronic effects of fluorine substitution in cyclopropane rings. It delves into the interplay between fluorine's potent inductive effects and complex hyperconjugative and steric interactions. This document synthesizes quantitative data from computational and experimental studies, details key experimental and theoretical methodologies, and illustrates the underlying principles with signaling pathway and workflow diagrams to empower researchers, scientists, and drug development professionals in the rational design of novel therapeutics and functional materials.

Core Electronic Principles

The electronic influence of fluorine on the cyclopropane ring is a nuanced interplay of several factors, primarily its strong inductive electron withdrawal and potential hyperconjugative interactions. The specific impact is highly dependent on the number and stereochemical arrangement of the fluorine atoms.[1]

Inductive Effects (σ-Withdrawal)

Due to its high electronegativity, fluorine exerts a significant inductive electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond.[1] In the strained cyclopropane ring, the carbon-carbon (C-C) bonds possess a high degree of p-character to accommodate the 60° bond angles, while the exocyclic C-H bonds have a higher s-character.[1] When a hydrogen atom is replaced by fluorine, the carbon atom rehybridizes, directing more p-character into the C-F bond. This alteration in hybridization leads to a net destabilization of the cyclopropane ring.[1]

Hyperconjugation and Anomeric Effects

In gem-difluorinated cyclopropanes, a stabilizing anomeric-like interaction occurs. This involves the donation of electron density from the lone pair of one fluorine atom (nF) into the antibonding orbital of the adjacent C-F bond (σCF).[2][3][4] This nF → σCF interaction contributes significantly to the stability of these compounds, often overriding the destabilizing inductive effects.[2][3][4] This electron delocalization can provide a stabilization energy of approximately 14.3 kcal/mol per interaction.[2][3][4]

Steric and Dipolar Repulsions

The stereochemical arrangement of fluorine atoms plays a crucial role in the overall stability of the molecule. cis-C-F bonds are generally less favored than their trans counterparts.[2][3] This is not primarily due to steric repulsion but rather to reduced stabilizing electron-delocalization interactions.[2][3] In highly fluorinated systems, such as all-cis-1,2,3-trifluorocyclopropane, the alignment of C-F bond dipoles in the same direction can lead to significant dipolar repulsion, increasing the molecule's polarity and decreasing its thermodynamic stability.[2][3][4]

Quantitative Data on Physicochemical Properties

The electronic perturbations induced by fluorine substitution translate into measurable changes in molecular geometry, stability, and polarity. The following tables summarize key quantitative data from computational studies.

Table 1: Thermodynamic Properties of Fluorinated Cyclopropanes[2][3][4]

| Compound | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) | Relative G⁰ (kcal/mol) | Dipole Moment (μ, Debye) |

| Monofluorocyclopropane | - | - | - | - |

| 1,1-Difluorocyclopropane | -14.9 | -15.1 | 0.0 | 2.33 |

| cis-1,2-Difluorocyclopropane | -7.7 | -7.7 | 6.2 | 2.82 |

| trans-1,2-Difluorocyclopropane | -8.9 | -8.9 | 5.3 | 0.00 |

| 1,1,2-Trifluorocyclopropane | -12.9 | -13.3 | 0.0 | 2.53 |

| cis,cis-1,2,3-Trifluorocyclopropane | 0.7 | 0.0 | 13.5 | 4.17 |

| cis,trans-1,2,3-Trifluorocyclopropane | -5.1 | -5.5 | 7.8 | 1.39 |

| 1,1,2,2-Tetrafluorocyclopropane | -17.8 | -18.5 | 0.0 | 2.37 |

| cis-1,1,2,3-Tetrafluorocyclopropane | -7.2 | -8.0 | 10.7 | 2.88 |

| trans-1,1,2,3-Tetrafluorocyclopropane | -9.9 | -10.6 | 7.9 | 1.00 |

| 1,1,2,2,3-Pentafluorocyclopropane | -11.7 | -12.7 | - | 1.62 |

| Hexafluorocyclopropane | -13.2 | -14.6 | - | 0.00 |

Note: Data derived from quantum-chemical calculations at the B3LYP-GD3BJ/6-311++G(d,p) level. Negative values for ΔH⁰ and ΔG⁰ indicate a thermodynamically favorable formation in isodesmic reactions.[2][3][4]

Table 2: Selected Bond Lengths and Angles in Fluorinated Cyclopropanes[2][3][4][5]

| Compound | C1-C2 (Å) | C-F (Å) | C-C-C Angle (°) |

| Cyclopropane | 1.510 | - | 60.0 |

| Monofluorocyclopropane | - | - | 61.5 |

| 1,1-Difluorocyclopropane | 1.521 | 1.348 | 63.5 |

Note: Data from computational studies.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the electronic effects of fluorine in cyclopropane rings.

Synthesis of Fluorinated Cyclopropanes

General Procedure for Difluorocyclopropanation using TMSCF₃: [5]

A common method for the synthesis of gem-difluorocyclopropanes involves the reaction of an olefin with a difluorocarbene precursor.[6]

-

Reagents & Equipment: An appropriate olefin, trimethyl(trifluoromethyl)silane (TMSCF₃), sodium iodide (NaI), anhydrous solvent (e.g., THF or DME), round-bottom flask, magnetic stirrer, and an inert atmosphere (N₂ or Ar).[1][5]

-

Procedure: To a solution of the olefin and sodium iodide in the anhydrous solvent, TMSCF₃ is added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[5]

Enantioselective Cyclopropanation: [7]

For the synthesis of chiral fluorocyclopropanes, enantioselective methods are employed.

-

Reagents & Equipment: Fluoro-substituted allylic alcohol, freshly distilled CH₂I₂, Et₂Zn, a chiral dioxaborolane ligand, and CH₂Cl₂ as the solvent.[7]

-

Procedure: To a stirred solution of CH₂I₂ in CH₂Cl₂ at 0 °C, Et₂Zn is added dropwise. The resulting solution is stirred before the addition of the chiral ligand. The fluoro-substituted allylic alcohol is then added, and the reaction is stirred until completion. The product is then isolated and purified.[7]

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated cyclopropanes.[8][9][10][11]

-

¹⁹F NMR: Provides information on the chemical environment of the fluorine atoms. Chemical shifts are sensitive to the number and position of other substituents on the ring.[8][11]

-

¹³C NMR: Reveals information about the carbon skeleton. One-bond C-F coupling constants are influenced by both geminal and vicinal substituents.[9]

-

¹H NMR: Used to determine the structure and stereochemistry. Vicinal coupling constants (JHF) are typically larger for cis relationships (9-17 Hz) than for trans relationships (1-2 Hz).[10]

Computational Chemistry Methods

Quantum-chemical calculations are invaluable for understanding the energetic and electronic properties of fluorinated cyclopropanes.[2][3][4][12]

Density Functional Theory (DFT): [3][4]

-

Methodology: Geometries of fluorinated cyclopropanes are optimized using DFT at a specific level of theory, such as B3LYP-GD3BJ/6-311++G(d,p), which includes dispersion corrections.[3][4]

-

Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima. This method is used to calculate thermodynamic properties, dipole moments, and bond lengths.[3][4]

Natural Bond Orbital (NBO) Analysis: [2][3][4]

-

Purpose: NBO analysis is used to quantify hyperconjugative interactions, such as the nF → σ*CF stabilization energy.[1][2][3][4] It helps to decompose the total electronic energy into Lewis (steric and electrostatic) and non-Lewis (electron delocalization) components.[2][3]

Visualizing Electronic Effects and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental workflows.

Applications in Drug Development

The precise modulation of molecular properties afforded by fluorination of cyclopropane rings has significant implications for drug design.

Conformation and Binding Affinity

The rigid nature of the cyclopropane ring, combined with the conformational effects of fluorine substitution, can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein. The electronic effects of fluorine can also influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the binding pocket.

Metabolic Stability

Fluorine substitution can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.

Acidity (pKa) Modulation

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can be used to tune the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of a fluorine atom in the 2-position of the cyclopropylamine ring of tranylcypromine analogues decreases the pKa of the amino group.[13]

Case Study: Cabozantinib Analogs

In the development of analogs of the tyrosine kinase inhibitor cabozantinib, the introduction of a fluorine atom on the cyclopropane ring was investigated.[14] The electronic effect of the fluorine atom was found to influence the rate of hydrolysis of adjacent ester groups in a diastereoselective manner. This "trans-fluorine effect" allowed for the selective synthesis of diastereomers, with the trans-fluoro analog showing improved inhibitory activity against the c-Met enzyme.[14] This highlights how the subtle electronic effects of fluorine can be harnessed to fine-tune the reactivity and biological activity of drug molecules.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of trans-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical framework for determining the crystal structure of trans-2-Fluorocyclopropanecarboxylic acid. Due to the current unavailability of a public crystallographic information file (CIF) for this specific compound, this paper establishes a procedural blueprint. It details the synthetic routes for obtaining the molecule, outlines the complete experimental workflow for single-crystal X-ray diffraction, and presents a comparative analysis using crystallographic data from a closely related fluorocyclopropane-containing molecule as a representative example. This guide serves as a foundational resource for researchers engaged in the structural analysis of novel fluorinated cyclopropane derivatives, which are of significant interest in medicinal chemistry for their unique conformational and electronic properties.

Introduction

The introduction of fluorine into small molecules is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a conformationally constrained three-membered carbocycle, serves as a versatile scaffold in medicinal chemistry. The combination of these two moieties in fluorinated cyclopropanes offers a unique structural motif with significant potential for the development of novel therapeutics.

This compound is a fundamental building block in this class of compounds. A thorough understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more complex pharmaceutical agents. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[1] This guide will walk through the necessary steps to achieve and analyze such a structure.

Experimental Protocols

Synthesis of this compound